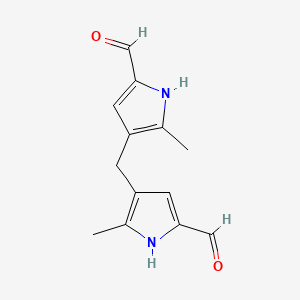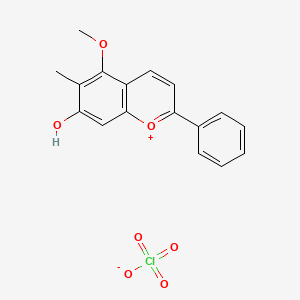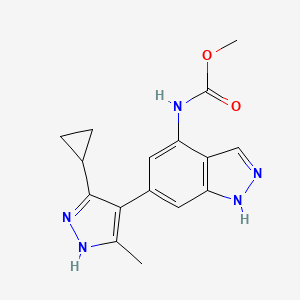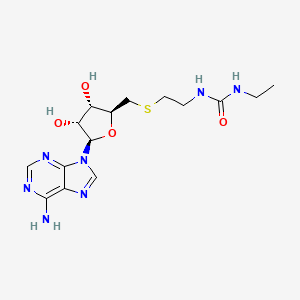![molecular formula C41H66NaO17S B607268 sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate CAS No. 75410-52-5](/img/structure/B607268.png)
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is a triterpene glycoside compound isolated from sea cucumbers, particularly from the species Actinopyga echinites . It is known for its antifungal properties and has been the subject of various scientific studies due to its potential biological activities .
Méthodes De Préparation
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is typically extracted from sea cucumbers using a combination of solvent extraction and chromatographic techniques . The process involves:
Extraction: The sea cucumber tissues are dried and ground, followed by extraction with solvents such as methanol or ethanol.
Analyse Des Réactions Chimiques
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify its glycosidic moieties.
Substitution: Substitution reactions can occur at the glycosidic bonds, leading to the formation of different glycoside derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions are typically modified glycosides with altered biological activities .
Applications De Recherche Scientifique
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[108002,905,9
Mécanisme D'action
The mechanism of action of sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate involves its interaction with cellular membranes, leading to increased permeability and subsequent cell lysis . It targets specific proteins and enzymes within the cell, disrupting normal cellular functions and leading to cell death .
Comparaison Avec Des Composés Similaires
sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is often compared with other triterpene glycosides such as holothurin B and 24-dehydroechinoside A . While all these compounds share a similar glycosidic structure, this compound is unique due to its specific glycosidic moieties and its potent antifungal activity . Other similar compounds include bivittosides C and D, which also exhibit biological activities but differ in their structural configurations .
Propriétés
Numéro CAS |
75410-52-5 |
|---|---|
Formule moléculaire |
C41H66NaO17S |
Poids moléculaire |
886.01 |
Nom IUPAC |
sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate |
InChI |
InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1 |
Clé InChI |
AJTCTPPHGQDTOH-BVFRRBAHSA-M |
SMILES |
CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Echinoside B; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


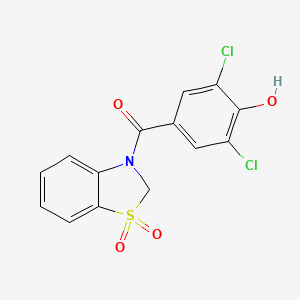
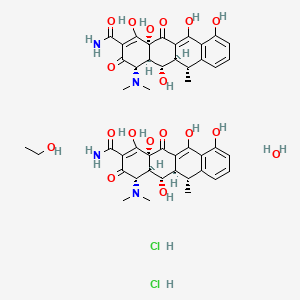
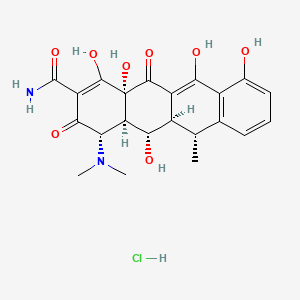

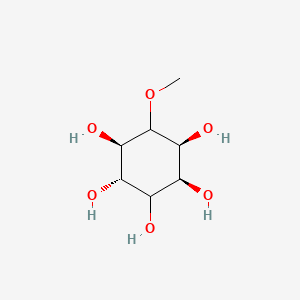
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[4-(pyridin-2-ylmethylamino)butylamino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B607195.png)
![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
